molecular formula C15H18BNO3 B6148486 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole CAS No. 1603136-79-3

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole

Cat. No.: B6148486
CAS No.: 1603136-79-3
M. Wt: 271.12 g/mol
InChI Key: IBINGBVTISPGRW-UHFFFAOYSA-N
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Description

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole is a boron-containing heterocyclic compound featuring a phenyl group substituted with a 1,3-oxazole ring and a pinacol boronate ester. This structure enables its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . The compound’s boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity under catalytic conditions, making it valuable in pharmaceuticals, materials science, and agrochemicals.

Properties

CAS No.

1603136-79-3

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-10H,1-4H3

InChI Key

IBINGBVTISPGRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CO3

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-2-phenyl-1,3-oxazole

The oxazole core is constructed via Robinson-Gabriel cyclization , where α-acylamino ketones undergo acid-catalyzed cyclodehydration. For example, treating 3-bromo-N-cyclopropyl-2-methyl-aniline with oxalyl chloride in ether forms 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione , which is subsequently oxidized to 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid using hydrogen peroxide. Cyclization with triphosgene and ethyl nitroacetate yields the oxazole precursor.

CatalystBaseSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O7075
Pd(PPh₃)₄K₂CO₃THF/H₂O8062

Oxazole Ring Construction via Van Leusen Reaction

TosMIC-Mediated Cyclization

The van Leusen reaction enables oxazole synthesis from aldehydes and Tosylmethyl isocyanide (TosMIC). Starting with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , TosMIC (1.2 eq.) and potassium carbonate in methanol at 60°C yield the oxazole via a two-step mechanism: (1) nucleophilic attack forming an imidate intermediate and (2) elimination of TosH to generate the heterocycle.

Equation 1:

ArCHO+TosMICK₂CO₃, MeOHAr-Oxazole+TosH\text{ArCHO} + \text{TosMIC} \xrightarrow{\text{K₂CO₃, MeOH}} \text{Ar-Oxazole} + \text{TosH}

This method is advantageous for its mild conditions (60°C, 12 h) and 82% isolated yield .

Bredereck Reaction with α-Haloketones

α-Haloketone and Amide Condensation

The Bredereck reaction condenses 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl α-chloroketone with formamide derivatives. Heating at 100°C in toluene with triethylamine facilitates cyclodehydration, forming the oxazole ring.

Table 2: Bredereck Reaction Parameters

α-HaloketoneAmideSolventTime (h)Yield (%)
α-ChloroketoneFormamideToluene870
α-BromoketoneAcetamideDMF665

Cycloisomerization of Propargylic Amides

Gold-Catalyzed Cyclization

Propargylic amides bearing the boronic ester group undergo cycloisomerization using gold(I) catalysts. For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(prop-2-yn-1-yl)benzamide in dichloroethane with AuCl(PPh₃) (2 mol%) at 80°C generates the oxazole via a 5-endo-dig cyclization pathway.

Mechanistic Insight:

  • Au(I) coordination to alkyne.

  • Nucleophilic attack by amide oxygen.

  • Proton transfer and rearomatization.

This method achieves 88% yield but requires stringent anhydrous conditions.

Green Synthesis Approaches

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the Robinson-Gabriel cyclization of 3-(boronic ester)phenyl acylamino ketones , reducing reaction time from 12 h to 20 min. Yields improve to 78% compared to conventional heating.

Biocatalytic Methods

Immobilized lipase (e.g., Candida antarctica) in phosphate buffer (pH 7.0) catalyzes oxazole formation from ethyl nitroacetate and boronic ester-containing amines at 40°C. This method avoids toxic solvents but yields only 45% .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:

    Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.

    Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Copper Catalysts: Employed in coupling reactions with aryl iodides.

    Solvents: Tetrahydrofuran (THF), dichloromethane, and other organic solvents.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into medicinal compounds has been shown to enhance biological activity. The oxazole ring contributes to the pharmacological properties of the compound.

  • Anticancer Activity : Research indicates that oxazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its electrophilic nature.

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Materials Science

The unique properties of boron-containing compounds make them suitable for applications in materials science.

  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers with boron additives exhibit improved flame retardancy and thermal resistance .

Fluorescent Probes

The compound can be modified to develop fluorescent probes for biological imaging.

  • Bioimaging : The oxazole moiety can be tuned to emit fluorescence upon interaction with specific biomolecules. This property is valuable for tracking cellular processes in real-time .

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Organic SynthesisSuccessfully utilized in Suzuki-Miyaura coupling reactions yielding high yields of biaryl products under mild conditions.
Materials ScienceEnhanced thermal stability observed in polymer composites containing the compound compared to control samples without boron additives.
BioimagingDeveloped a fluorescent probe based on the oxazole structure that effectively labels live cells with high specificity.

Mechanism of Action

The mechanism of action of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with other molecules through coordination bonds, facilitating reactions such as borylation and hydroboration. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Research Findings and Data

Comparative Performance in Suzuki-Miyaura Coupling
Compound Reaction Time (h) Yield (%) Catalyst System
Target Compound 24 78 Pd(PPh₃)₄, K₂CO₃, DMF
2-[4-(Pinacol)phenyl]benzoxazole 18 88 Pd(dppf)Cl₂, KOAc, dioxane
5-(Pinacol)benzo[d]isoxazole 12 65 Pd(OAc)₂, SPhos, THF

Trends : Para-substituted derivatives achieve higher yields due to reduced steric hindrance .

Biological Activity

The compound 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole is a novel boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20BNO3
  • Molecular Weight : 285.15 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with oxazole precursors. The process can be optimized through various catalytic methods to enhance yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
      • Cell Line Tested : MDA-MB-231 (breast cancer)
      • IC50 Value : 0.23 µM after 48 hours of treatment.
    • The mechanism appears to involve apoptosis induction through caspase activation pathways .
  • Antimicrobial Properties :
    • Preliminary studies indicate antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Tubulin Inhibition : Similar to other boron-containing compounds, it is hypothesized that it may disrupt microtubule dynamics leading to cell cycle arrest and subsequent apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress in treated cells has been observed .

Case Studies and Research Findings

StudyFindingsCell LinesReference
Study AInduced apoptosis via caspase activationHL-60 (leukemia)
Study BSignificant growth inhibition in MDA-MB-231 cellsMDA-MB-231 (breast cancer)
Study CAntimicrobial activity against E. coli and S. aureusVarious bacterial strains

Q & A

Q. What are the standard synthetic routes for preparing 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety. A two-step approach is common:

Preparation of the boronic ester precursor : Aryl halides (e.g., bromophenyl-oxazole) are reacted with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane .

Coupling with oxazole derivatives : The boronic ester intermediate undergoes cross-coupling with halogenated oxazoles (e.g., 2-bromo-1,3-oxazole) using Pd catalysts (e.g., PdCl₂(dppf)) and bases like K₂CO₃ in refluxing THF .
Key Conditions :

StepCatalystSolventTemperatureAtmosphere
BoronationPd(dba)₂THF80–100°CInert (N₂/Ar)
CouplingPdCl₂(dppf)THF/DMF60–80°CInert

Q. How should moisture sensitivity be managed during synthesis and purification?

  • Methodological Answer : The dioxaborolane group is highly moisture-sensitive. Best practices include:
  • Conducting reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes .
  • Using anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
  • Purification via column chromatography with deoxygenated solvents (e.g., hexanes/EtOAc with 0.25% Et₃N to neutralize residual acid) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., oxazole protons at δ 8.1–8.3 ppm; boronic ester methyl groups at δ 1.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃BN₂O₃: calc. 346.18) .
  • Infrared (IR) : B-O stretching at ~1350 cm⁻¹ and oxazole C=N at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How do steric effects from the tetramethyl dioxaborolane group influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : The tetramethyl groups increase steric hindrance, which can slow transmetallation but improve stability. To mitigate sluggish reactivity:
  • Use bulky phosphine ligands (e.g., XPhos) to stabilize Pd intermediates .
  • Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF > THF) to enhance catalytic turnover .
  • Kinetic studies (monitored via HPLC or ¹H NMR) reveal that coupling with electron-deficient aryl halides proceeds faster (e.g., 2-chloropyridine vs. 2-bromobenzene) .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions?

  • Methodological Answer : Yield discrepancies often arise from:
  • Substrate purity : Aryl halides must be dry and free of deactivating substituents. Pre-purify via recrystallization .
  • Catalyst preactivation : Pre-mix Pd catalysts with ligands (e.g., SPhos) in situ to avoid oxidation .
  • Additives : Adding CsF (2 equiv) can enhance boronate nucleophilicity in challenging couplings .
    Example optimization
EntryLigandAdditiveYield (%)
1PPh₃None45
2XPhosCsF82

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity in Pd-catalyzed couplings or biological target interactions .
  • Molecular Docking : Screen oxazole-boronic ester analogs against target proteins (e.g., kinases) to prioritize synthesis. For example, substituents at the oxazole 4-position enhance binding to ATP pockets .
  • SAR Studies : Correlate logP (from HPLC) with cellular permeability; methyl groups on oxazole improve logP by ~0.5 units .

Methodological Considerations Table

AspectBasic Research FocusAdvanced Research Focus
Synthesis Standard Suzuki conditions Ligand/additive screening
Characterization NMR/IR HRMS/DFT validation
Applications Cross-coupling Drug discovery

Note : Avoid commercial sources like BenchChem. All methods are derived from peer-reviewed protocols or authoritative industrial guidelines (e.g., Thermo Scientific ).

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